Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
Description
Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative characterized by a 5-chloro-2-methoxyphenyl substituent at position 3 and a thioxo (sulfur) group at position 2. Its synthesis typically involves cyclocondensation reactions of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds in acidic media, as seen in analogous thiazole syntheses .
Key structural features confirmed via X-ray crystallography (using SHELX software and ORTEP-III ) include:
- A planar thiazole ring with conjugated π-electrons.
- Intramolecular hydrogen bonding between the amino group (position 4) and the thioxo sulfur (position 2), stabilizing the dihydrothiazole core.
- Substituent-dependent electronic effects: The electron-withdrawing chlorine and electron-donating methoxy groups on the phenyl ring modulate reactivity and solubility.
Properties
IUPAC Name |
ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-3-19-12(17)10-11(15)16(13(20)21-10)8-6-7(14)4-5-9(8)18-2/h4-6H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUKAWGTWXWTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the thiazole ring. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their substituent-driven differences:
Substituent-Driven Structural and Functional Differences
Electronic Effects
- Nitro Group : The 4-nitrophenyl analog (CAS 312922-32-0) exhibits strong electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic substitution reactions .
Steric Effects
- Naphthyl vs. Phenyl : The 1-naphthyl substituent introduces significant steric hindrance, likely reducing binding affinity to flat enzymatic pockets but improving π-π stacking in crystalline phases .
- Dimethylphenyl : The 2,6-dimethylphenyl group enhances solubility in organic solvents due to increased hydrophobicity, making it favorable for industrial-scale synthesis .
Biological Activity
Ethyl 4-amino-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₃H₁₄ClN₂O₃S₂
- Molecular Weight : 310.39 g/mol
- CAS Number : 312922-29-5
- LogP : 3.617 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives against Salmonella typhi and E. coli. The results indicated that compounds with similar structural features to ethyl 4-amino derivatives exhibited zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk, demonstrating promising antibacterial potential .
Anticancer Activity
Thiazole-based compounds have also been investigated for their anticancer properties. The presence of specific substituents on the thiazole ring can significantly enhance cytotoxic activity.
Structure-Activity Relationship (SAR)
Research indicates that the incorporation of electron-donating groups, such as methoxy or chloro groups at strategic positions on the phenyl ring, contributes to increased anticancer activity. For example, similar thiazole compounds have shown IC50 values below those of standard chemotherapeutics like doxorubicin when tested against various cancer cell lines .
Summary of Biological Activities
Q & A
Q. What are the key challenges in reproducing published synthetic protocols, and how can they be mitigated?
- Methodological Answer : Common issues include:
- Impurity in Intermediates : Purify starting materials (e.g., 2-amino-thiophene esters) via column chromatography (silica gel, hexane/EtOAc 7:3) before cyclization .
- Oxygen Sensitivity : Conduct thioxo group reactions under N atmosphere to prevent oxidation to disulfides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
